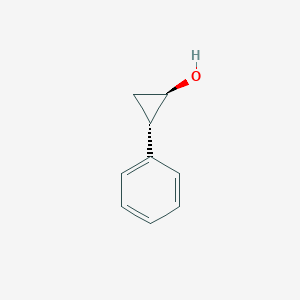
Quinoline, 4-chloro-8-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 4-chloro-8-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 4-chloro-8-(1-methylethyl)-quinoline, can be achieved through various methods:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its efficiency in producing large quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
Quinoline, 4-chloro-8-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of quinoline derivatives often involves interaction with DNA and enzymes:
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound with a simpler structure.
4-Chloroquinoline: Lacks the isopropyl group at the 8th position.
8-Isopropylquinoline: Lacks the chlorine atom at the 4th position.
Uniqueness: Quinoline, 4-chloro-8-(1-methylethyl)- is unique due to the combined presence of both chlorine and isopropyl groups, which enhances its chemical reactivity and potential biological activity .
Propriétés
Numéro CAS |
63136-20-9 |
|---|---|
Formule moléculaire |
C12H12ClN |
Poids moléculaire |
205.68 g/mol |
Nom IUPAC |
4-chloro-8-propan-2-ylquinoline |
InChI |
InChI=1S/C12H12ClN/c1-8(2)9-4-3-5-10-11(13)6-7-14-12(9)10/h3-8H,1-2H3 |
Clé InChI |
BTHPVLAXFLLEMM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C(C=CN=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


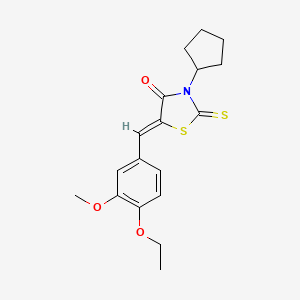
![3-[(2-Aminoethyl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15096673.png)
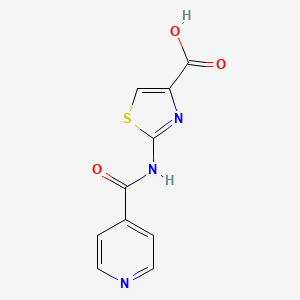
![(2E)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)prop-2-enamide](/img/structure/B15096692.png)
![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15096704.png)
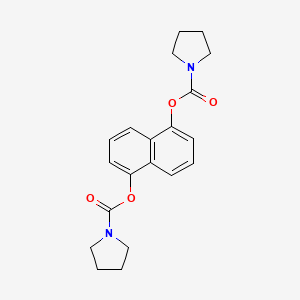
![4-Methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B15096711.png)
![6-chloro-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B15096720.png)
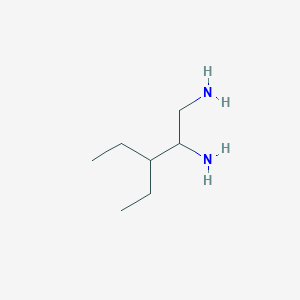
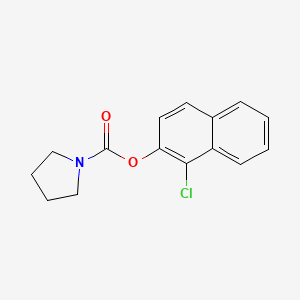
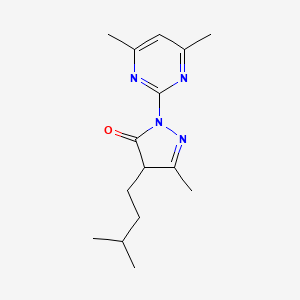
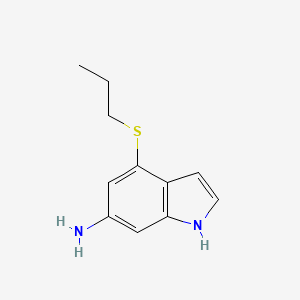
![1-[(2,4-Dichlorophenyl)methyl]-3-hydroxy-3-(2-oxopropyl)indolin-2-one](/img/structure/B15096738.png)
